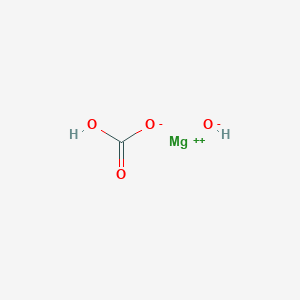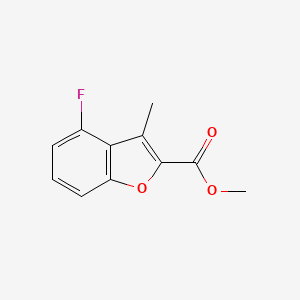
2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxolane derivative with an indole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: shares structural similarities with other indole derivatives, such as tryptamines and indole-3-carbinol.
Tryptamines: Known for their psychoactive properties and presence in various natural products.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
The uniqueness of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2 |
InChI-Schlüssel |
ICQSDLCEVRMBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


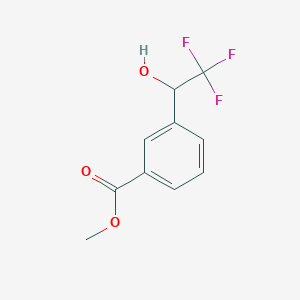
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

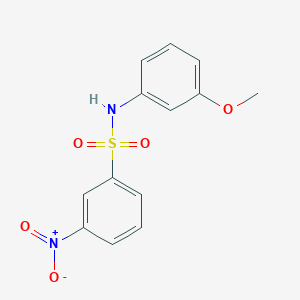


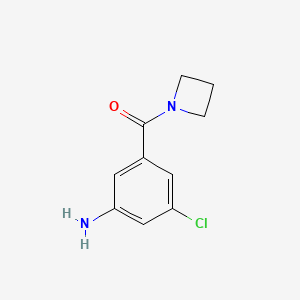


![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)
